(5R,7S)-5-Cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
(5R,7S)-5-Cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid: is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a pyrazolo[1,5-a]pyrimidine core
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-kinase delta (PI3Kδ) . PI3Kδ is a lipid kinase and a member of the PI3K family, which plays a crucial role in vital cellular processes such as cell proliferation, growth, migration, and cytokine production .
Mode of Action
Inhibition of PI3Kδ can lead to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3Kδ activity, which is a critical secondary messenger in numerous cellular processes .
Biochemical Pathways
The inhibition of PI3Kδ affects the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, cell survival, and protein synthesis . By inhibiting PI3Kδ, the compound can potentially disrupt these processes, leading to a decrease in cell proliferation and survival, particularly in cells where PI3Kδ is overexpressed or hyperactive .
Pharmacokinetics
The compound’s difluoromethyl group might enhance its metabolic stability, as difluoromethylation is known to improve the metabolic stability of pharmaceutical compounds .
Result of Action
The inhibition of PI3Kδ by the compound can lead to a decrease in cell proliferation and survival, particularly in cells where PI3Kδ is overexpressed or hyperactive . This could potentially be beneficial in the treatment of diseases characterized by overactive PI3Kδ, such as certain types of cancer or inflammatory and autoimmune diseases .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the rate of the Dimroth rearrangement, a chemical process that might be involved in the compound’s synthesis . Additionally, the presence of electron-withdrawing groups can facilitate the opening of the heterocyclic ring, potentially affecting the compound’s interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves cyclocondensation reactions. One common method is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction conditions can vary, but acetic acid is often used to favor the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while trifluoroacetic acid is used to predominantly form 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the aforementioned synthetic routes. This would require careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its unique structure may make it useful in studying biological systems or as a probe in biochemical assays.
Medicine: : It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: : Its properties might be exploited in the development of new materials or chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the cyclopropyl and difluoromethyl groups Similar compounds might include other pyrazolo[1,5-a]pyrimidines with different substituents
List of Similar Compounds
5-Cyclopropyl-7-(fluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
5-Cyclopropyl-7-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
5-Cyclopropyl-7-(bromomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in the nature of the substituent at the 7-position.
Properties
IUPAC Name |
(5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3O2/c12-9(13)8-3-7(5-1-2-5)15-10-6(11(17)18)4-14-16(8)10/h4-5,7-9,15H,1-3H2,(H,17,18)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJDIIXPGRVWIO-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(N3C(=C(C=N3)C(=O)O)N2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2C[C@H](N3C(=C(C=N3)C(=O)O)N2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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